8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride
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Overview
Description
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C₈H₁₄ClF₂N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Fluorination: Introduction of fluorine atoms at the 8,8-positions using a fluorinating agent.
Amination: Conversion of the precursor to the amine derivative through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8,8-Difluorobicyclo[5.1.0]octan-4-ylmethanamine;hydrochloride: A similar compound with a methanamine group instead of an amine group.
8-Azabicyclo[3.2.1]octane: A structurally related compound used in the synthesis of tropane alkaloids.
Uniqueness
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable scaffold for various applications in research and industry .
Properties
IUPAC Name |
8,8-difluorobicyclo[5.1.0]octan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDXUNMTUNHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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